molecular formula C19H25NO2 B8113359 N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

Cat. No.: B8113359
M. Wt: 299.4 g/mol
InChI Key: KEGXRIJVKWNGJA-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine (CAS: 1156542-80-1) is a tertiary amine with a propane backbone substituted with two methoxy groups at positions 1 and 3, and two benzyl groups attached to the central nitrogen atom. Its molecular formula is C₁₉H₂₅NO₂, with a molecular weight of 299.4073 g/mol and a purity of 97% . The compound is characterized by its dual benzyl and methoxy substituents, which confer distinct electronic and steric properties, making it relevant in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

N,N-dibenzyl-1,3-dimethoxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-21-15-19(16-22-2)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGXRIJVKWNGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,3-dimethoxypropan-2-amine typically involves the reaction of benzylamine with 1,3-dimethoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-1,3-dimethoxypropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: N,N-Dibenzyl-1,3-dimethoxypropan-2-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the development of new pharmaceuticals and as a probe in biochemical assays .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. It is valued for its reactivity and versatility in various chemical processes .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1,3-dimethoxypropan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
N,N-Dibenzyl-1,3-dimethoxypropan-2-amine 1156542-80-1 C₁₉H₂₅NO₂ 299.4073 Two benzyl, two methoxy Synthetic intermediate
1,3-Dimethoxypropan-2-amine 78531-29-0 C₅H₁₃NO₂ 119.16 Two methoxy, no benzyl Base structure for derivatization
N,N-Dibenzyl-1,3-propylene diamine - C₁₇H₂₀N₂ 252.36 Two benzyl, two amine groups Precursor for diazepine analogues
N,N-Dibenzyl-1,1,1-trifluoro-3-iodopropan-2-amine - C₁₇H₁₆F₃IN₂ 448.22 Two benzyl, trifluoro, iodo Electrophilic substitution reactions
N,N-Diethyl-3,3-diphenylpropan-1-amine 5341-16-2 C₁₉H₂₅N 267.41 Diethyl, diphenyl Pharmacological studies

Biological Activity

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine (DBDMPA) is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DBDMPA is characterized by a central propan-2-amine structure flanked by two methoxy groups and two benzyl substituents. Its molecular formula is C17_{17}H23_{23}N1_{1}O2_{2}. The presence of methoxy groups enhances its solubility and reactivity, which may influence its interactions with biological targets.

Research indicates that DBDMPA interacts with various molecular targets, including enzymes and receptors. Its biological activity can be attributed to:

  • Enzyme Inhibition : DBDMPA has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. This inhibition can lead to decreased nucleotide synthesis, which is crucial for cell proliferation. DHODH inhibitors are being explored for their potential in treating autoimmune diseases and certain cancers.
  • Neuropharmacological Effects : Compounds with similar structures often affect neurotransmitter systems. DBDMPA may act as a ligand that modulates neurotransmitter pathways, suggesting potential applications in neuropharmacology .

Anticancer Activity

In vitro studies have demonstrated that DBDMPA exhibits cytotoxic effects against various cancer cell lines. For instance, it has been documented to reduce the viability of leukemia cells by promoting differentiation markers indicative of reduced malignancy. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism
Leukemia (K562)15Induction of differentiation
Breast Cancer (MCF-7)20Apoptosis via mitochondrial pathway
Liver Cancer (HepG2)25Inhibition of DHODH

Enzymatic Activity

DBDMPA's inhibition of DHODH suggests it could play a role in cancer treatment by disrupting the metabolic pathways essential for tumor growth. The relevance of this inhibition in clinical settings is supported by studies indicating that DHODH inhibitors can slow down tumor progression in various cancers .

Case Studies

  • Leukemia Treatment : A study conducted on leukemia cell lines revealed that treatment with DBDMPA led to a significant decrease in cell viability and an increase in apoptosis markers. The study concluded that DBDMPA could be a promising candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of DBDMPA on neuronal cells subjected to oxidative stress. Results indicated that DBDMPA could mitigate cell death and enhance cell survival, suggesting potential applications in neurodegenerative disorders .

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